
2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the 6-methoxypyrimidine-4-yl group.
Chemical Reactions Analysis
2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents: Reagents like DMTMM, sulfonamides, and various oxidizing and reducing agents are commonly used in these reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic due to its structural similarity to known sulfonamide antibiotics.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The methoxypyrimidine group may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other sulfonamide antibiotics such as sulfamethoxazole and sulfadiazine. Compared to these, 2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has unique structural features that may confer different biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-14-6-9-16(17(10-14)29-2)20(25)23-13-4-7-15(8-5-13)31(26,27)24-18-11-19(30-3)22-12-21-18/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUVQILBYYPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2518971.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)

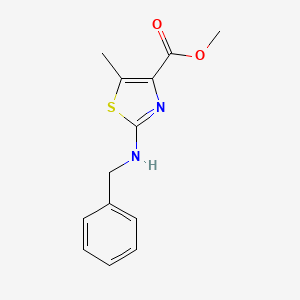
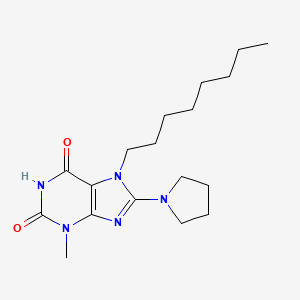
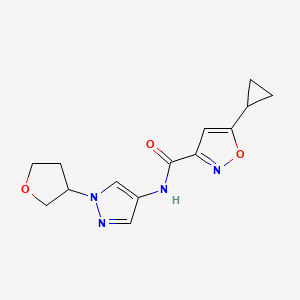
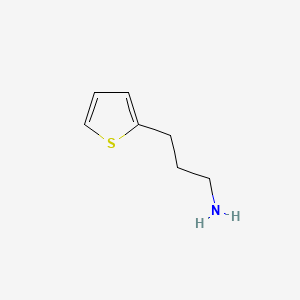
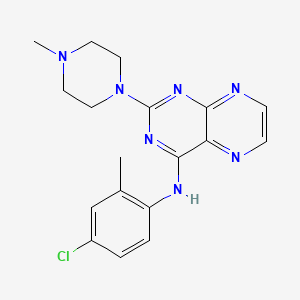
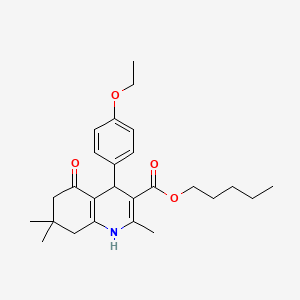
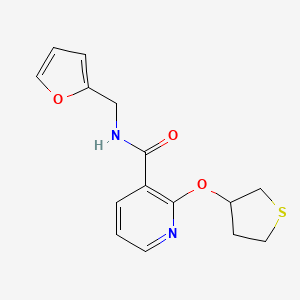
![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)


![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)
